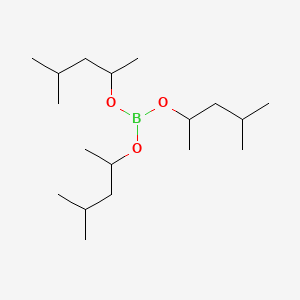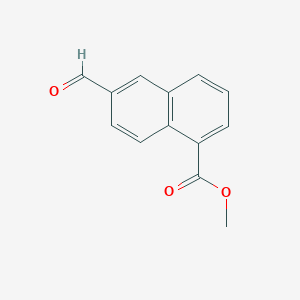
Methyl 6-formylnaphthalene-1-carboxylate
Overview
Description
Methyl 6-formylnaphthalene-1-carboxylate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ester and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-formylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 1-naphthoate. This can be achieved using Vilsmeier-Haack reaction conditions, where methyl 1-naphthoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 6-formyl-1-naphthoate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-1-naphthoate.
Reduction: Methyl 6-hydroxymethyl-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formylnaphthalene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-formyl-1-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formyl-1-naphthoate: Similar structure but with the formyl group at the 4-position.
Methyl 8-formyl-1-naphthoate: Similar structure but with the formyl group at the 8-position.
Uniqueness
Methyl 6-formylnaphthalene-1-carboxylate is unique due to the position of the formyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-formylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-8H,1H3 |
InChI Key |
BXSPIMHRXGJUDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[3,2-c]isothiazol-3-amine](/img/structure/B8656445.png)
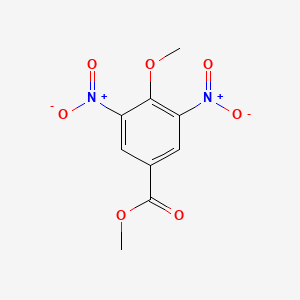
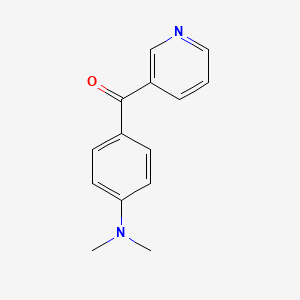
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-3-(ethoxymethylene)-1,3-dihydro-](/img/structure/B8656468.png)
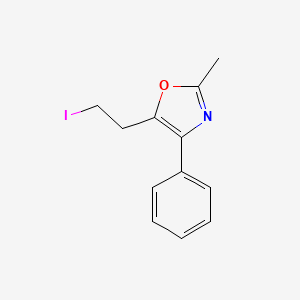
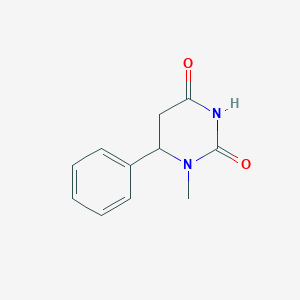
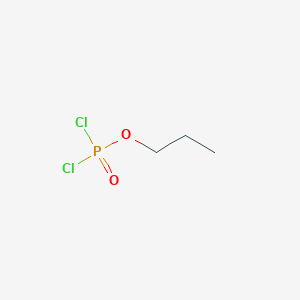
![6-Bromo-2-(tert-butyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B8656493.png)
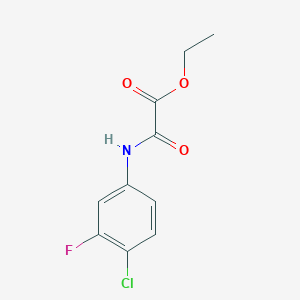
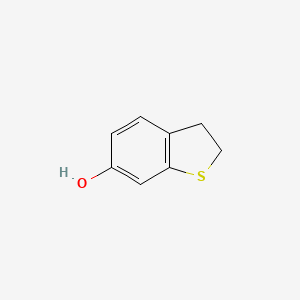
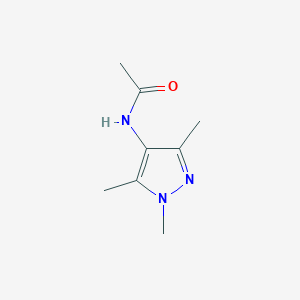
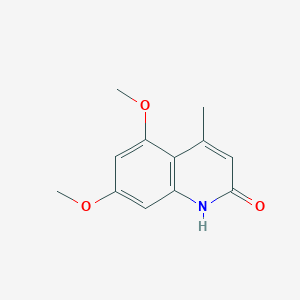
![4-[2-(Methylsulfonyl)ethyl]piperidine](/img/structure/B8656526.png)
